2-Pyrimidinecarboxaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOXWRVWKFVFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950110 | |

| Record name | Pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27427-92-5 | |

| Record name | Pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Pyrimidinecarboxaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthetic approaches for 2-pyrimidinecarboxaldehyde. Due to the compound's specialized nature, this document synthesizes available data from computational models and analogous chemical principles, offering a foundational resource for its application in research and development.

Chemical Structure and Properties

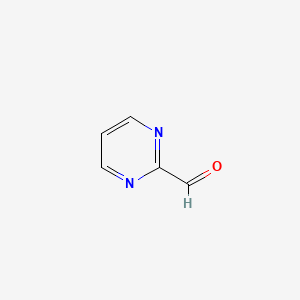

This compound is a heterocyclic aromatic aldehyde. Its structure consists of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with a formyl (-CHO) group at the 2-position. This combination of a diazine ring and a reactive aldehyde group makes it a valuable building block in medicinal chemistry and organic synthesis.

Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this compound is not widely available in the literature. The following table summarizes key properties, primarily based on computational predictions from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | PubChem[1] |

| Molecular Weight | 108.10 g/mol | PubChem[1] |

| Exact Mass | 108.032362755 Da | PubChem[1] |

| Appearance | Not specified (predicted to be solid) | - |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectral and Analytical Data

Detailed experimental spectral data for this compound is limited. Researchers should anticipate characteristic signals corresponding to the aromatic pyrimidine ring and the aldehyde functional group.

-

¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region, with the aldehyde proton appearing as a distinct singlet at a downfield chemical shift.

-

¹³C NMR: Carbon signals for the pyrimidine ring and a downfield signal for the carbonyl carbon of the aldehyde group are expected.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected, along with bands corresponding to the C=N and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols: Synthetic Approaches

General Synthesis of a Substituted Pyrimidine Ring

A versatile method for constructing the pyrimidine core is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of 2-substituted-5-bromopyrimidines can be achieved through the cyclocondensation of 2-bromomalonaldehyde with an appropriate amidine hydrochloride.[2] This approach highlights a viable pathway to the pyrimidine scaffold.

Reaction Scheme:

Caption: General workflow for pyrimidine synthesis.

Illustrative Protocol Steps (adapted from a similar synthesis): [2]

-

Reaction Setup: In a suitable reaction flask, combine 2-bromomalonaldehyde and glacial acetic acid. To this mixture, add 3A molecular sieves to ensure anhydrous conditions.

-

Heating: Heat the mixture to 80°C.

-

Amidine Addition: Prepare a solution of the desired amidine hydrochloride (for a 2-substituted pyrimidine) in glacial acetic acid. Add this solution dropwise to the heated reaction mixture over a period of 30 minutes.

-

Reaction Progression: Increase the temperature to 100°C and allow the reaction to proceed for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated through a series of extraction and purification steps. This typically involves adding water, filtering any precipitate, and then performing a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity compound.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The pyrimidine scaffold is a key component in many biologically active molecules, including antivirals, antifungals, and anticancer agents. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening and drug discovery programs. Specifically, it can be used in the formation of Schiff bases, hydrazones, and other derivatives, which are often explored for their therapeutic potential.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for analogous compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

An In-depth Technical Guide to the Physical Properties of 2-Pyrimidinecarboxaldehyde

This technical guide provides a comprehensive overview of the physical properties of 2-Pyrimidinecarboxaldehyde, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details experimental protocols for key physical property determination, and includes visualizations of experimental workflows.

Core Physical Properties

This compound, also known as picolinaldehyde, is an organic compound with the chemical formula C6H5NO.[1][2][3] It consists of a pyridine ring with a formyl group at the 2-position.[2] At room temperature, it typically appears as a colorless to yellow or yellow to brown liquid with a pungent, aldehyde-like odor.[1][4][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H5NO | [1][2][3] |

| Molecular Weight | 107.11 g/mol | [1][2][6] |

| Appearance | Colorless to yellow liquid | [1][3][4] |

| Odor | Pungent, aldehyde-like | [4][5] |

| Melting Point | -21°C to -22°C | [2][7] |

| Boiling Point | 181 °C | [2][3][8] |

| Density | 1.126 g/mL at 25 °C | [3][8][9] |

| Refractive Index | n20/D 1.536 | [8][9][10] |

| Flash Point | 77 °C | [10] |

| Vapor Pressure | 0.56 mmHg | [1] |

Solubility Profile

This compound's solubility is influenced by the polarity imparted by its pyridine ring and aldehyde group.[6] It is readily soluble in many organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Readily dissolves | [4][6] |

| Ethanol | Soluble (miscible in any ratio) | [4][6] |

| Ether | Soluble | [4] |

| Acetone | Readily dissolves | [6] |

The presence of the aldehyde group enhances its hydrophilic nature, facilitating its solubility in polar environments.[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO | Source(s) |

| Aldehyde H | 10.09 | 10.24 | [11] |

| Pyridine H (ortho) | 8.80 | 9.03 | [11] |

| Pyridine H (para) | 7.96 | 8.17 | [11] |

| Pyridine H (meta) | 7.88 | 7.88 | [11] |

| Pyridine H (meta) | 7.54 | 8.31 | [11] |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound.

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.[12] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[13]

Protocol:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a Mel-Temp apparatus.[13]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[13]

-

Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16]

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube.[16][17]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[17][18]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[15][17] The thermometer bulb and the fusion tube should be at the same level.[17]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[17] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted as the boiling point.[17]

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[19]

Protocol:

-

Sample Preparation: A sample of 5-20 mg is accurately weighed and dissolved in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[19][20] The solution must be homogeneous.[19]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize resolution.[19][21]

-

Data Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans) are set, and the experiment is started.[19][22]

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the NMR spectrum.[22] The spectrum is then phased, the baseline is corrected, and the signals are integrated. The chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).[22]

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[23]

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.[23]

-

Sample Application: A few drops of the liquid sample are placed directly onto the ATR crystal surface.[24] For a solid sample, it would be placed on the crystal and pressure would be applied.

-

Data Acquisition: The IR spectrum of the sample is then recorded.[23] The instrument measures the absorbed infrared radiation to produce a spectrum of absorbance or transmittance versus wavenumber.

-

Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[24]

References

- 1. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 2-Pyridinecarboxaldehyde, 99% 1121-60-4 India [ottokemi.com]

- 4. 2-Pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Pyridine carboxaldehyde - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 8. 2-Pyridinecarboxaldehyde 99 1121-60-4 [sigmaaldrich.com]

- 9. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]

- 10. 2-吡啶甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. How To [chem.rochester.edu]

- 21. books.rsc.org [books.rsc.org]

- 22. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. youtube.com [youtube.com]

Synthesis of 2-Pyrimidinecarboxaldehyde from simple precursors

An In-depth Examination of Synthetic Pathways for a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-pyrimidinecarboxaldehyde stands out as a critical building block due to the prevalence of the pyrimidine scaffold in a vast array of therapeutic agents. This technical guide provides a detailed overview of established methods for the synthesis of this compound from simple, readily available precursors. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize the synthetic workflows.

Synthetic Strategies and Methodologies

Several viable synthetic routes to this compound have been developed, primarily starting from either 2-methylpyrimidine or 2-chloropyrimidine. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Route 1: Oxidation of 2-Methylpyrimidine

The direct oxidation of the methyl group of 2-methylpyrimidine represents the most straightforward approach to this compound. Selenium dioxide (SeO₂) has been demonstrated as an effective oxidizing agent for this transformation.

Experimental Protocol: Oxidation of 2-Methylpyrimidine with Selenium Dioxide

-

Materials: 2-methylpyrimidine, selenium dioxide, 1,4-dioxane, sodium bicarbonate, magnesium sulfate, dichloromethane.

-

Procedure:

-

A mixture of 2-methylpyrimidine and a stoichiometric amount of selenium dioxide is refluxed in a suitable solvent, such as 1,4-dioxane.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium metal is removed by filtration.

-

The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by column chromatography or distillation.

-

Route 2: From 2-Chloropyrimidine via the Sommelet Reaction

An alternative pathway involves the conversion of 2-chloropyrimidine to the target aldehyde. The Sommelet reaction, which converts a benzyl halide to an aldehyde using hexamine, can be adapted for this purpose. This multi-step process begins with the formation of a quaternary ammonium salt from 2-chloromethylpyrimidine (which can be synthesized from 2-methylpyrimidine) and hexamine, followed by hydrolysis to yield the aldehyde.

Experimental Protocol: Sommelet Reaction for this compound

-

Materials: 2-chloromethylpyrimidine, hexamine, chloroform, ethanol, water, hydrochloric acid.

-

Procedure:

-

2-chloromethylpyrimidine is reacted with hexamine in a solvent like chloroform to form the hexaminium salt.

-

The salt is isolated and then hydrolyzed, typically by heating in aqueous ethanol or by treatment with acid.

-

The resulting aldehyde is then extracted from the reaction mixture and purified.

-

Route 3: Synthesis via 2-Cyanopyrimidine

A two-step approach starting from 2-methylpyrimidine involves an initial conversion to 2-cyanopyrimidine, followed by reduction to the aldehyde. This method avoids the use of toxic heavy metal oxidants.

Step 3a: Synthesis of 2-Cyanopyrimidine from 2-Methylpyrimidine

A patented method describes the nitrosation of 2-methylpyrimidine followed by dehydration to yield 2-cyanopyrimidine.

Experimental Protocol: Synthesis of 2-Cyanopyrimidine

-

Materials: 2-methylpyrimidine, glacial acetic acid, sodium nitrite, phosphorus oxychloride.

-

Procedure:

-

2-methylpyrimidine is dissolved in glacial acetic acid.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (5-15 °C).

-

The resulting intermediate is isolated by filtration.

-

The intermediate is then treated with phosphorus oxychloride and heated to induce dehydration, affording 2-cyanopyrimidine.

-

Step 3b: Reduction of 2-Cyanopyrimidine to this compound

The reduction of the nitrile group to an aldehyde can be achieved using a variety of reducing agents, with Diisobutylaluminium hydride (DIBAL-H) being a common and effective choice.

Experimental Protocol: Reduction of 2-Cyanopyrimidine

-

Materials: 2-cyanopyrimidine, Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF), anhydrous solvent, dilute acid (for workup).

-

Procedure:

-

A solution of 2-cyanopyrimidine in an anhydrous solvent is cooled to a low temperature (typically -78 °C).

-

A solution of DIBAL-H is added dropwise, and the reaction is stirred for a specified time.

-

The reaction is quenched by the slow addition of a suitable reagent, such as methanol, followed by a dilute acid workup.

-

The product is extracted into an organic solvent, dried, and purified.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Route 1: Oxidation | 2-Methylpyrimidine | Selenium dioxide | 1,4-Dioxane | Reflux | Several hours | Moderate |

| Route 2: Sommelet Reaction | 2-Chloromethylpyrimidine | Hexamine | Chloroform, Ethanol | Varies | Multi-step | Moderate |

| Route 3a: Nitrile Formation | 2-Methylpyrimidine | Sodium nitrite, Phosphorus oxychloride | Glacial acetic acid | 5-15 °C, then heat | 2-3 hours | ~88% |

| Route 3b: Nitrile Reduction | 2-Cyanopyrimidine | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF | -78 °C | 1-3 hours | Good |

Visualization of Synthetic Pathways

To further elucidate the relationships between the precursors and the final product, the following diagrams illustrate the primary synthetic workflows.

Caption: Synthetic routes to this compound.

Caption: Workflow for the oxidation of 2-methylpyrimidine.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and tolerance for specific reagents and reaction conditions. The direct oxidation of 2-methylpyrimidine offers a concise route, while the two-step synthesis via 2-cyanopyrimidine provides a high-yielding alternative that avoids heavy metal oxidants. The Sommelet reaction presents another viable, albeit more complex, option. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel pyrimidine-based compounds.

2-Pyrimidinecarboxaldehyde reaction mechanisms with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of 2-Pyrimidinecarboxaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the electrophilic aldehyde group, which is significantly activated by the electron-withdrawing nature of the pyrimidine ring. This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound with common classes of nucleophiles, including nitrogen, carbon, and hydride nucleophiles. Detailed mechanistic pathways, experimental protocols, and quantitative data are presented to serve as a resource for researchers in organic synthesis and drug development.

Core Principles of Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen double bond, making the carbon atom highly susceptible to nucleophilic attack. This enhanced reactivity distinguishes it from simple aromatic aldehydes like benzaldehyde. Nucleophilic addition to the aldehyde is the predominant pathway, leading to a diverse array of functionalized pyrimidine derivatives.

Caption: General mechanism of nucleophilic addition.

Reactions with Nitrogen Nucleophiles: Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for creating ligands for metal complexes and for synthesizing various heterocyclic systems.

Mechanism

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

-

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

-

Dehydration: Under acidic catalysis, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final imine product.

Caption: Logical workflow for Schiff base formation.

Experimental Protocol

The following is a representative protocol adapted from the synthesis of a Schiff base using the analogous 2-pyridinecarboxaldehyde.[1]

-

Reagents: Dissolve this compound (1.0 mmol) and a primary amine (e.g., 4-nitroaniline, 1.0 mmol) in a suitable solvent such as methanol or benzene (20 mL).

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold solvent, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.

Data Presentation

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| 4-Nitroaniline | 4-Nitro-N-(pyrimidin-2-ylmethylene)aniline | ~85% (Est.) | Based on analogous reaction with 2-pyridinecarboxaldehyde[1] |

| Aniline | N-(Pyrimidin-2-ylmethylene)aniline | >80% (Est.) | General expectation for aromatic amines |

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation is crucial in drug development for building molecular complexity. This compound reacts efficiently with various carbon nucleophiles, including organometallic reagents and phosphorus ylides.

Grignard and Organolithium Reagents

These strong carbon nucleophiles add to the aldehyde to produce secondary alcohols, which are versatile intermediates for further functionalization.

The reaction is a straightforward nucleophilic addition.

-

Addition: The nucleophilic carbon of the Grignard (R-MgX) or organolithium (R-Li) reagent attacks the carbonyl carbon.

-

Intermediate Formation: The C=O pi bond breaks, and its electrons move to the oxygen atom, forming a magnesium or lithium alkoxide tetrahedral intermediate.

-

Workup: The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl), which protonates the alkoxide to yield the final secondary alcohol.[2][3][4]

A general procedure for a Grignard reaction requires strict anhydrous conditions.[5]

-

Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Reagent Preparation: Prepare or obtain a standardized solution of the Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ether such as THF or diethyl ether.

-

Addition: Dissolve this compound (1.0 mmol) in anhydrous ether and cool the solution to 0 °C in an ice bath. Add the Grignard reagent (1.1 mmol) dropwise via the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product with diethyl ether or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Experimental workflow for a Grignard reaction.

| Nucleophile | Product | Yield (%) | Reference |

| Ethylmagnesium Bromide | 1-(Pyrimidin-2-yl)propan-1-ol | 60-80% (Est.) | Expected yield based on standard Grignard additions to aromatic aldehydes.[3][6] |

| Phenylmagnesium Bromide | Phenyl(pyrimidin-2-yl)methanol | 60-80% (Est.) | Expected yield based on standard Grignard additions to aromatic aldehydes.[3] |

Wittig Reagents (Phosphorus Ylides)

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with high regioselectivity.[7][8]

The mechanism involves the formation and decomposition of an oxaphosphetane intermediate.

-

Ylide Formation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated with a strong base (e.g., n-BuLi, t-BuOK) to generate the phosphorus ylide in situ.[9]

-

Cycloaddition: The nucleophilic ylide attacks the aldehyde, leading to a [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane.

-

Decomposition: The oxaphosphetane intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O). This yields the desired alkene.

Caption: Simplified Wittig reaction pathway.

The following protocol describes an in-situ generation of the Wittig reagent.[10][11]

-

Setup: In a dry, nitrogen-flushed flask, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous THF (15 mL).

-

Ylide Generation: Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide, 1.2 mmol) portion-wise. Stir the resulting bright yellow mixture for 1 hour at room temperature to ensure complete ylide formation.

-

Addition: Dissolve this compound (1.0 mmol) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After removing the solvent, purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

| Wittig Reagent Precursor | Product | Yield (%) | Reference |

| Methyltriphenylphosphonium bromide | 2-Vinylpyrimidine | 60-85% (Est.) | Based on similar reactions with heteroaromatic aldehydes.[12] |

| Benzyltriphenylphosphonium chloride | 2-Styrylpyrimidine | 63-87% (Est.) | Based on similar reactions with heteroaromatic aldehydes.[12] |

Reactions with Hydride Nucleophiles: Reduction to Alcohols

The reduction of this compound to pyrimidin-2-ylmethanol is a common transformation, providing access to a primary alcohol that can be used in further synthetic steps.

Mechanism

The reaction is a nucleophilic addition of a hydride ion (H⁻).

-

Hydride Attack: A hydride ion from a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the carbonyl carbon.[13]

-

Alkoxide Formation: This addition forms a tetrahedral alkoxide intermediate.

-

Protonation: An aqueous or acidic workup protonates the alkoxide, yielding the primary alcohol, pyrimidin-2-ylmethanol.

Experimental Protocol

Sodium borohydride is a mild and convenient reagent for this reduction.[14]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add sodium borohydride (NaBH₄) (1.1 mmol) slowly and portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Workup: Quench the reaction by slowly adding water or dilute HCl. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction & Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Data Presentation

| Reagent | Product | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Pyrimidin-2-ylmethanol | >90% (Est.) | High yields are typical for NaBH₄ reduction of aromatic aldehydes.[14][15] |

| Lithium Aluminum Hydride (LiAlH₄) | Pyrimidin-2-ylmethanol | >90% (Est.) | High yields are typical for LiAlH₄ reduction of aromatic aldehydes.[16] |

Conclusion

This compound is a versatile substrate that undergoes a variety of mechanistically distinct reactions with nucleophiles. The electron-deficient nature of the pyrimidine ring activates the aldehyde group, facilitating nucleophilic additions that are fundamental to modern organic synthesis. The reactions outlined in this guide—Schiff base formation, Grignard addition, Wittig olefination, and hydride reduction—provide reliable pathways to a wide range of high-value, functionalized pyrimidine derivatives essential for the advancement of pharmaceutical and materials research. The provided protocols and data serve as a practical foundation for the application of these reactions in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Show two ways you could synthesize each of the following secondar... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 12. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 15. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Pyrimidinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-pyrimidinecarboxaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of its constituent functional groups: a pyrimidine ring and an aldehyde moiety. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar aromatic aldehydes. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of pyrimidine-based compounds in pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, making this compound an attractive building block for the synthesis of more complex molecules.

Accurate structural elucidation and characterization are paramount in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents the anticipated spectroscopic data for this compound and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and known data for structurally related compounds, such as other aromatic aldehydes and pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.5 - 10.5 | Singlet | - |

| Pyrimidine-H4/H6 | 8.8 - 9.2 | Doublet | 2 - 3 |

| Pyrimidine-H5 | 7.5 - 7.8 | Triplet | 4 - 6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrimidine C2 | 160 - 165 |

| Pyrimidine C4/C6 | 155 - 160 |

| Pyrimidine C5 | 120 - 125 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often appears as a doublet |

| C=O stretch (aldehyde) | 1710 - 1680 | Strong |

| C=N stretch (pyrimidine) | 1600 - 1550 | Medium to Strong |

| C=C stretch (pyrimidine) | 1500 - 1400 | Medium to Strong |

| C-H bend (aromatic) | 900 - 675 | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 108 | Molecular Ion |

| [M-H]⁺ | 107 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 79 | Loss of the formyl group |

| C₄H₃N₂⁺ | 79 | Pyrimidinyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid or liquid aromatic aldehyde like this compound. Instrument parameters should be optimized for the specific sample and spectrometer used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (usually pre-added to the solvent)

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.

-

Process the spectra using appropriate software.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 drops if liquid, a few milligrams if solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (using EI-MS with GC introduction):

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) coupled to the mass spectrometer.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for compound characterization using spectroscopic methods.

Conclusion

While experimental spectroscopic data for this compound is not widely available in public databases, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on fundamental principles and analysis of analogous structures, offer valuable insights into the expected spectral features. The detailed experimental protocols provide a practical guide for researchers to obtain high-quality spectroscopic data for this and other related compounds. This information is crucial for confirming the identity, purity, and structure of synthesized molecules, which is a fundamental aspect of research and development in the chemical and pharmaceutical sciences.

Stability and Storage of 2-Pyrimidinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Pyrimidinecarboxaldehyde. Understanding the chemical stability of this reagent is critical for ensuring its integrity and obtaining reliable results in research and drug development applications. This document outlines the factors influencing its stability, potential degradation pathways, and recommended best practices for storage and handling. Additionally, it provides a framework for establishing in-house stability testing protocols.

Core Stability Profile and Degradation Pathways

This compound is a heterocyclic aldehyde that, like many aldehydes, is susceptible to degradation through several pathways. Its reactivity is largely governed by the electrophilic nature of the aldehyde group and the electronic properties of the pyrimidine ring. The primary factors affecting its stability are exposure to oxygen, light, heat, and moisture.

Key degradation pathways include:

-

Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen). This process converts the aldehyde to the corresponding carboxylic acid, 2-pyrimidinecarboxylic acid. This is a common degradation route for many aldehydes and can be accelerated by light and heat.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions. This can be catalyzed by acidic or basic impurities and often results in the formation of insoluble or discolored materials.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.

Due to these potential degradation pathways, the purity of this compound can diminish over time if not stored under appropriate conditions, impacting experimental outcomes and the quality of synthesized products.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down the rates of chemical reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation of the aldehyde group. |

| Container | Tightly sealed, opaque or amber glass bottle | Prevents exposure to air and moisture. Opaque or amber glass protects the compound from light-induced degradation. |

| Environment | Cool, dry, and well-ventilated area | Avoids exposure to heat sources and high humidity, which can accelerate degradation. Good ventilation is a general laboratory safety practice. |

| Handling | Minimize exposure to ambient air and light during use. | Reduces the opportunity for oxidation and photodegradation when the compound is being weighed or transferred. |

Logical Workflow for Ensuring Stability

The following diagram illustrates the relationship between environmental factors that challenge the stability of this compound and the recommended storage conditions to mitigate these risks.

A Technical Guide to Pyrimidine-2-carbaldehyde: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its strategic importance lies in the reactive aldehyde group attached to the pyrimidine core, a scaffold prevalent in numerous biologically active molecules. This technical guide provides an in-depth overview of its IUPAC nomenclature, synonyms, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions.

IUPAC Nomenclature and Synonyms

The systematic name for 2-pyrimidinecarboxaldehyde, according to the International Union of Pure and Applied Chemistry (IUPAC), is pyrimidine-2-carbaldehyde .[1] This name clearly indicates a carbaldehyde group substituted at the second position of the pyrimidine ring.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

2-Formylpyrimidine

-

Pyrimidine-2-carboxaldehyde[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of pyrimidine-2-carbaldehyde is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 78-82 °C at 9 Torr | |

| Density | 1.234 g/cm³ | |

| pKa | -1.13 ± 0.13 (Predicted) | |

| SMILES | O=Cc1ncccc1 | |

| InChI | InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H | [1] |

| CAS Number | 27427-92-5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of pyrimidine-2-carbaldehyde and its subsequent use in a Knoevenagel condensation are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of Pyrimidine-2-carbaldehyde via Oxidation of 2-Pyrimidinemethanol

This protocol describes the synthesis of pyrimidine-2-carbaldehyde from the corresponding alcohol, 2-pyrimidinemethanol, using a manganese dioxide-based composite catalyst.

Materials:

-

2-Pyrimidinemethanol

-

Dichloromethane (CH₂Cl₂)

-

Manganese dioxide (MnO₂) composite catalyst powder

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-pyrimidinemethanol (0.3-0.5 g/mL) in dichloromethane.

-

Add the MnO₂ composite catalyst powder (0.05-0.1 g/mL) to the solution.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 38-45 °C) with vigorous stirring.

-

Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude pyrimidine-2-carbaldehyde.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Knoevenagel Condensation of Pyrimidine-2-carbaldehyde with Malononitrile

This protocol details a catalyst-free Knoevenagel condensation of pyrimidine-2-carbaldehyde with an active methylene compound, malononitrile, in an aqueous ethanol mixture.

Materials:

-

Pyrimidine-2-carbaldehyde

-

Malononitrile

-

Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve pyrimidine-2-carbaldehyde (1 mmol) in a 50% aqueous ethanol solution.

-

Add malononitrile (1 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction is typically complete within 30 minutes, as indicated by the formation of a precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a cold 50% aqueous ethanol mixture to remove any unreacted starting materials.

-

Dry the purified product, 2-(pyrimidin-2-ylmethylene)malononitrile, under vacuum.

Logical Relationships in Synthesis and Application

The following diagrams illustrate the synthetic pathway to pyrimidine-2-carbaldehyde and its subsequent reaction, as well as its potential role in the synthesis of bioactive molecules like PIM-1 kinase inhibitors.

Caption: Oxidation of 2-Pyrimidinemethanol.

References

The Diverse Biological Activities of Pyrimidine-Based Compounds: A Technical Guide

Introduction: The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities. These compounds have demonstrated significant potential in the treatment of a multitude of diseases, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of pyrimidine-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to interfere with the cellular machinery of cancer cells.[5] A key mechanism of action is the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and proliferation.[6][7]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivative 2d | - | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [8] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | - | C32 (Amelanotic Melanoma) | 24.4 | [9] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | - | A375 (Melanotic Melanoma) | Not specified, but strong effect | [9] |

| Pyrrolo[2,3-d]pyrimidine derivative 31r | EGFR19del/T790M/C797S | Ba/F3 | Subnanomolar | [10] |

| Pyrimidine-5-carbonitrile 3b | COX-2 | MCF-7 (Breast), A549 (Lung), A498 (Kidney), HepG2 (Liver) | Nanomolar range | [11] |

| Pyrimidine-5-carbonitrile 5b | COX-2 | MCF-7, A549, A498, HepG2 | Nanomolar range | [11] |

| Pyrimidine-5-carbonitrile 5d | COX-2 | MCF-7, A549, A498, HepG2 | Nanomolar range | [11] |

| Pyrido[2,3-d]pyrimidine derivative 4a | - | SW620 (Colon Cancer) | 6.9 | [12] |

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation and survival.[7][13] Pyrimidine inhibitors competitively bind to the ATP-binding site in the EGFR tyrosine kinase domain, blocking its activity and halting these downstream signals.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14]

Materials:

-

96-well microtiter plates

-

Test pyrimidine compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[16]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][14]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4][15]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630-650 nm.[1][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[17] Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) and DNA gyrase, which are vital for nucleic acid synthesis and replication.[18]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target Organism | MIC (µM) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine 9n | Bacillus subtilis (Gram-positive) | 16-102 | [18] |

| 1,2,4-Triazolo[1,5-a]pyrimidine 9o | Staphylococcus aureus (Gram-positive) | 16-102 | [18] |

| 1,2,4-Triazolo[1,5-a]pyrimidine 9o | Escherichia coli (Gram-negative) | 16-102 | [18] |

| 1,2,4-Triazolo[1,5-a]pyrimidine 9o | Pseudomonas aeruginosa (Gram-negative) | 16-102 | [18] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 mg/L | [19] |

| 5-FU and derivatives | Gram-positive cocci (MSSA, MRSA, VRE) | EC50: 10⁻⁹ to 10⁻⁷ M | [20] |

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

96-well microtiter plates

-

Test pyrimidine compound

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in the broth directly within the wells of a 96-well plate.[3] Typically, this results in a range of concentrations across 10-12 wells.

-

Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[3]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[3]

Antiviral Activity

Pyrimidine nucleoside analogs are a significant class of antiviral drugs.[24] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral DNA or RNA polymerases, acting as chain terminators and halting viral replication.[25]

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

| Compound/Derivative | Target Virus | Assay | EC50 | Reference |

| Pyrimidine analog 48 | HIV-1 (Wild Type & Resistant Mutants) | - | 3.43–11.8 nM | [26] |

| Pyrimidine analog 16a | Dengue Virus-2 (DENV-2) | - | 1.4 µM | [27] |

| Pyrimidine analog 16a | Zika Virus (ZIKV) | - | 2.4 µM | [27] |

| Nitazoxanide | MERS-CoV | In vitro | 0.92 µM | [24] |

| Nitazoxanide | SARS-CoV-2 | In vitro | 2.12 µM | [24] |

| HAA-09 (Compound 65) | Influenza A Virus | - | 0.03 µM | [26] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.[28]

Materials:

-

Confluent cell monolayers in 6- or 24-well plates

-

Virus stock of known titer

-

Test pyrimidine compound

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixative (e.g., formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Culture: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques) for 1-2 hours to allow for viral attachment.[29]

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test pyrimidine compound.[28]

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear in the control wells (no compound).[30]

-

Plaque Visualization: Remove the overlay, fix the cells with a fixative solution, and then stain with a solution like crystal violet.[28] Plaques will appear as clear, unstained areas against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.[25]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of prostaglandins.[31][32]

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine derivative 5 | COX-2 | 0.04 | - | [31] |

| Pyrimidine derivative 6 | COX-2 | 0.04 | - | [31] |

| Pyrimidine derivative L1 | COX-2 | High selectivity | - | [2] |

| Pyrimidine derivative L2 | COX-2 | High selectivity | - | [2] |

| Pyrimidine derivative 3b | COX-2 | - | - | [11] |

| Pyrimidine derivative 5b | COX-2 | - | - | [11] |

| Pyrimidine derivative 5d | COX-2 | - | - | [11] |

| Pyrido[2,3-d]pyrimidine 2a | Lipoxygenase (LOX) | 42 | - | [8] |

| Pyrido[2,3-d]pyrimidine 2f | Lipoxygenase (LOX) | 47.5 | - | [8] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

96-well white opaque plate

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test pyrimidine compound and a known COX-2 inhibitor (e.g., Celecoxib)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzyme according to the manufacturer's instructions.

-

Inhibitor Addition: Add the test pyrimidine compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).[33]

-

Enzyme Reaction Mix: Prepare a reaction mix containing the assay buffer, probe, and cofactor. Add this mix to all wells.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[33][34]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[34]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[33] The COX enzyme converts arachidonic acid to prostaglandin G₂, which reacts with the probe to generate a fluorescent signal.

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control. The IC50 value can then be calculated from a dose-response curve.

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer to anti-inflammatory, underscore the importance of this heterocyclic system in medicinal chemistry. The continued exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their mechanisms of action through detailed experimental evaluation, holds significant promise for the development of next-generation therapies to address a wide range of human diseases.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. protocols.io [protocols.io]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. benchchem.com [benchchem.com]

- 24. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 33. assaygenie.com [assaygenie.com]

- 34. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Pyrimidine Chemistry for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrimidines

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.[1][2] The pyrimidine ring system is a fundamental scaffold in numerous biologically significant molecules. It forms the basis for three of the five nucleobases in nucleic acids: cytosine, thymine, and uracil.[3][4] These pyrimidine bases are crucial components of DNA and RNA, playing a vital role in genetic coding and protein synthesis.[5] Beyond their role in genetics, pyrimidine derivatives exhibit a wide range of pharmacological activities, making them privileged structures in medicinal chemistry and drug development.[6][7] Many synthetic compounds incorporating the pyrimidine nucleus are utilized as therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[8][9]

Core Chemical Properties and Nomenclature

The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly influences its chemical properties. These nitrogen atoms decrease the π-electron density of the ring, making it electron-deficient.[1] This electronic characteristic renders pyrimidines less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions being more facile at the less electron-deficient 5-position.[1] Conversely, the electron-deficient nature of the 2-, 4-, and 6-positions facilitates nucleophilic aromatic substitution.[1][10] The nitrogen atoms also impart basic properties to the molecule, although pyrimidine is less basic than pyridine due to the electron-withdrawing effect of the second nitrogen atom.[10][11]

The nomenclature of pyrimidines is generally straightforward. However, tautomerism can introduce complexity, particularly for hydroxyl-substituted pyrimidines, which predominantly exist in their more stable cyclic amide (pyrimidone) forms. For instance, 2-hydroxypyrimidine is more accurately named 2-pyrimidone.[1]

Key Synthetic Methodologies

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry. Two of the most classical and widely utilized methods are the Biginelli and Pinner syntheses.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction, first reported by Pietro Biginelli in 1891, typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12][13][14] The resulting DHPMs are valuable intermediates and have shown a range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[12][13]

This protocol describes a solvent-free synthesis of dihydropyrimidinones, which is an environmentally friendly approach.[]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

Catalyst (e.g., benzyltriethylammonium chloride)[16]

-

Mortar and pestle

-

Heating apparatus (e.g., oil bath)

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride.

-

Grind the mixture gently with a pestle for a few minutes to ensure homogeneity.

-

Transfer the mixture to a reaction vessel and heat to 100-105 °C.[17]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a small amount of cold water to the solidified product and stir.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine.[12][18] This reaction is highly valuable for accessing a wide variety of substituted pyrimidines, including those with hydroxyl and amino functionalities.

This protocol details the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone.[19]

Materials:

-

Urea

-

Acetylacetone (2,4-pentanedione)

-

Anhydrous lower alcohol (e.g., methanol, isopropanol)

-

Hydrogen chloride (gas or as a solution in the alcohol)

-

Alkali metal hydroxide (e.g., sodium hydroxide) for neutralization

-

Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

To a reaction vessel, add urea (0.5 mol), acetylacetone (0.53 mol), and 200 mL of methanol.

-

Stir the mixture and heat to approximately 52 °C.

-

Slowly add a 40% solution of hydrogen chloride in methanol (68 g).

-

Maintain the mixture at reflux with stirring for 3 hours.

-

Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate.

-

Collect the solid by filtration and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of an alkali metal hydroxide.

-

Collect the precipitated 2-hydroxy-4,6-dimethylpyrimidine by filtration, wash with water, and dry.

Data Presentation: Synthesis and Spectroscopic Characterization

The following tables summarize representative yields for the Biginelli reaction with various substrates and key spectroscopic data for selected pyrimidine derivatives.

| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, Reflux | Low | [5] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Benzyltriethylammonium chloride | Solvent-free, 100°C | High | [16] |

| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Ammonium dihydrogen phosphate | Ethanol, Stirring, 2h | Good | [14] |

| 4 | Salicylaldehyde | Methyl acetoacetate | Urea | Solanum lycopersicum L. juice | Aqueous, RT, 5h | 91 | [4] |

| 5 | Terephthalic aldehyde | 1,3-Dicarbonyl compounds | (Thio)urea or Guanidine | TMSCl | Microwave irradiation, 4-6 min | >85 | [20] |